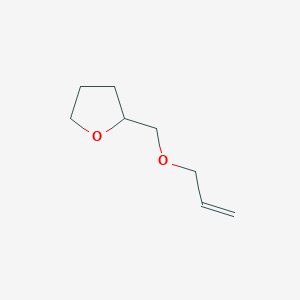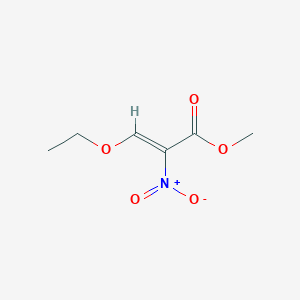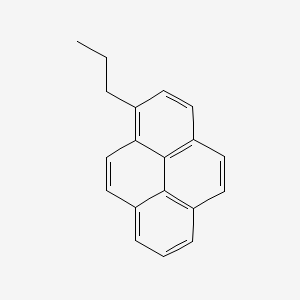
methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate: is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both hydroxyl and ester functional groups. This compound is often used as an intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the pyrrolidine ring.
Esterification: Formation of the methyl ester at the 2-carboxylate position.
Common reagents used in these reactions include oxidizing agents for hydroxylation and methanol in the presence of an acid catalyst for esterification. The reaction conditions often involve controlled temperatures and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups play crucial roles in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate: Differing in stereochemistry at the 3-position.
(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate: Differing in stereochemistry at the 2-position.
(2R,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate: Differing in stereochemistry at both positions.
Uniqueness
methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)5-4(8)2-3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5-/m0/s1 |
Clave InChI |
YIKYEFZGORKEBX-WHFBIAKZSA-N |
SMILES |
COC(=O)C1C(CCN1)O |
SMILES isomérico |
COC(=O)[C@@H]1[C@H](CCN1)O |
SMILES canónico |
COC(=O)C1C(CCN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1643323.png)

![1-Oxa-7-azaspiro[5.5]undecan-8-one](/img/structure/B1643348.png)



![[3,5-Dimethoxy-2-[(E)-3-phenylprop-2-enoyl]phenyl] acetate](/img/structure/B1643356.png)


![[(E)-2-chloro-1,2-difluoroethenyl]benzene](/img/structure/B1643362.png)

![1,1'-[(1E)-1,2-Difluoro-1,2-ethenediyl]bis[4-methylbenzene]](/img/structure/B1643371.png)
![2-[(2,3-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B1643373.png)

